3-Aminooxolane-3-carbonitrile hydrochloride
Overview
Description
Scientific Research Applications
Novel Synthesis Methods
Research has focused on the synthesis of various derivatives using 3-aminooxolane-3-carbonitrile hydrochloride or similar compounds as intermediates. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrated antibacterial activity, highlighting a potential route for developing new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, the creation of 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles from alpha-aminonitriles and enones presents a novel pathway for the synthesis of compounds with potential pharmacological uses (Bergner et al., 2009).
Antimicrobial and Antioxidant Properties
The study of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives synthesized from aminonitriles reveals insights into their reactivity and antimicrobial potential (Elkholy & Morsy, 2006). Another study on the binding properties of a pyranochromene derivative to DNA, which showed good antioxidant activity and cytotoxicity against leukemia cells, suggests the versatility of aminonitrile derivatives in medicinal chemistry (Farajzadeh Dehkordi et al., 2015).
Advanced Material Applications
The development of carbon dots functionalized with polyhedral oligomeric silsesquioxane for cell imaging demonstrates the application of aminonitrile derivatives in nanotechnology and materials science, offering promising tools for biomedical imaging (Wang et al., 2015). Moreover, the utilization of chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions, as explored through electrochemical and surface studies, showcases the potential of aminonitrile derivatives in industrial applications, particularly in corrosion protection (Quadri et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-aminooxolane-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-5(7)1-2-8-4-5;/h1-2,4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBWJLGGOLNTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminooxolane-3-carbonitrile hydrochloride | |
CAS RN |
1354963-38-4 | |
Record name | 3-aminooxolane-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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